Cas no 51415-07-7 (1H-Phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione,8-ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-,(3aR,5aR,8R,10aR,10bR,10cR)-)

1H-Phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione,8-ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-,(3aR,5aR,8R,10aR,10bR,10cR)- structure
51415-07-7 structure
Product Name:1H-Phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione,8-ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-,(3aR,5aR,8R,10aR,10bR,10cR)-
CAS No:51415-07-7
MF:C20H26O3
MW:314.418646335602
CID:372653
PubChem ID:162644
Update Time:2025-04-19

1H-Phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione,8-ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-,(3aR,5aR,8R,10aR,10bR,10cR)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione,8-ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-,(3aR,5aR,8R,10aR,10bR,10cR)-
    • momilactone A
    • (6beta,9beta)-6,18-Epoxypimara-7,15-diene-3,18-dione
    • 6,18-Epoxypimara-7,15-diene-3,18-dione
    • CHEMBL2271029
    • (3aR,5aR,8R,10aR,10bR,10cR)-8-Ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-1H-phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione
    • 5-Ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-ene-11,13-dione
    • C18015
    • (3aR,3a1R,5aR,8R,10aR,10bR)-3a,8,10b-Trimethyl-8-vinyl-3a1,5a,7,8,9,10,10a,10b-octahydro-1H-phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione
    • LMPR0104080002
    • 1H-Phenanthro(10,11-bc)furan-3,4-(2H,3aH)-dione, 8-ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-, (3aR-(3aalpha,5aalpha,8beta,10abeta,10bbeta,10calpha))-
    • SCHEMBL2808327
    • UNII-RJG8M9XC9B
    • DTXSID70965733
    • 6beta,18-epoxy-9beta-pimara-7,15-diene-3,18-dione
    • Q27104650
    • XM165579
    • (1R,2R,5R,9R,12R,16R)-5-ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-ene-11,13-dione
    • 3-oxo-9beta-pimara-7,15-dien-19,6beta-olide
    • RJG8M9XC9B
    • 1H-Phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione, 8-ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-, (3aR,5aR,8R,10aR,10bR,10cR)-
    • CHEBI:49191
    • Momilacton A
    • 51415-07-7
    • 3-Oxo-7,15-pimaradien-19,6-olide
    • Inchi: 1S/C20H26O3/c1-5-18(2)8-6-13-12(11-18)10-14-16-19(13,3)9-7-15(21)20(16,4)17(22)23-14/h5,10,13-14,16H,1,6-9,11H2,2-4H3/t13-,14-,16-,18-,19-,20+/m1/s1
    • InChI Key: MPHXYQVSOFGNEN-JGHPTVLTSA-N
    • SMILES: O1C([C@@]2(C)C(CC[C@]3(C)[C@@H]4CC[C@](C=C)(C)CC4=C[C@@H]1[C@H]32)=O)=O

Computed Properties

  • Exact Mass: 314.188
  • Monoisotopic Mass: 314.188
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.14
  • Boiling Point: 460.1°C at 760 mmHg
  • Flash Point: 201.8°C
  • Refractive Index: 1.554

1H-Phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione,8-ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-,(3aR,5aR,8R,10aR,10bR,10cR)- Related Literature

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